

Application of PT-262 in p53-Independent Pathways: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	PT-262	
Cat. No.:	B1678310	Get Quote

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Introduction

PT-262, with the chemical name 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione, is a novel synthetic compound derived from 5,8-quinolinedione.[1] It has demonstrated potent anti-cancer activities, particularly in lung carcinoma cells, through mechanisms that are independent of the tumor suppressor protein p53.[1] This characteristic makes **PT-262** a promising therapeutic candidate for cancers with mutated or deficient p53, which are often resistant to conventional therapies that rely on p53-mediated apoptosis.

The primary mechanism of action of **PT-262** involves the induction of apoptosis through the inhibition of key cell cycle and signaling proteins. Specifically, **PT-262** has been shown to suppress the phosphorylation of Extracellular signal-regulated kinase (ERK) and Cyclin-dependent kinase 1 (CDC2), also known as CDK1.[1] Furthermore, **PT-262** is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), which is involved in cytoskeleton function and cell migration.[2][3] This multi-faceted activity leads to cell cycle arrest at the G2/M phase, mitochondrial dysfunction, and ultimately, apoptotic cell death.[1][2]

These application notes provide a comprehensive overview of the use of **PT-262** in research settings, with a focus on its application in p53-independent pathways. Detailed protocols for



key experiments are provided to enable researchers to effectively investigate the biological effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of **PT-262** on various cellular parameters as reported in the literature.

Table 1: Cytotoxicity of PT-262 in Human Lung Cancer Cells[2]

Cell Line	Treatment Duration (h)	PT-262 Concentration (μΜ)	Effect
Human Lung Cancer Cells	24	5 - 40	Induces cytotoxicity and inhibits proliferation

Table 2: Induction of Apoptosis and Cell Cycle Arrest by **PT-262** in Human Lung Cancer Cells[2]

Assay	Cell Line	Treatment Duration (h)	PT-262 Concentration (μΜ)	Observed Effect
Caspase-3 Activation	Lung Cancer Cells	4 - 24	2 - 20	Increased caspase-3 activation
Mitochondrial Dysfunction	Lung Cancer Cells	4 - 24	2 - 20	Induces loss of mitochondrial membrane potential
Cell Cycle Analysis	p53-wild type and p53-null Lung Cancer Cells	24	10 - 20	Accumulation of cells in the G2/M phase

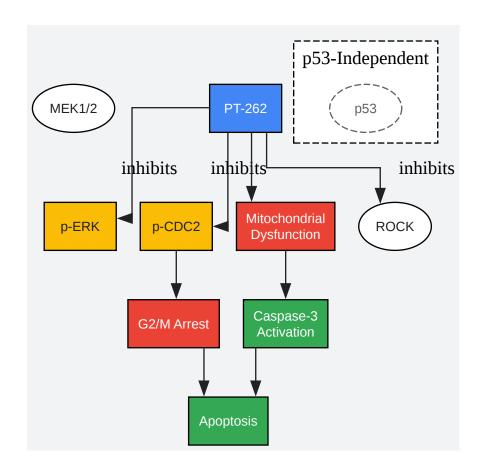


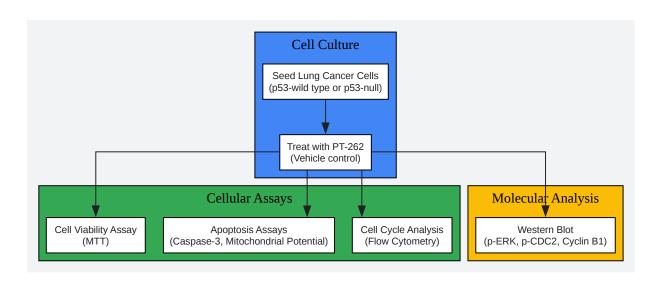
Table 3: Effect of PT-262 on Protein Phosphorylation and Cell Morphology[2]

Target Protein/Proces s	Cell Line	Treatment Duration (h)	PT-262 Concentration (μΜ)	Effect
ERK Phosphorylation	Lung Cancer Cells	24	0 - 10	Represses ERK phosphorylation
CDC2 Phosphorylation	Lung Cancer Cells	24	10 - 20	Inhibits phosphorylation of CDC2
Cytoskeleton Alteration	A549 Lung Carcinoma Cells	24	2	Induces cytoskeleton alteration and cell elongation
Cell Migration	Lung Carcinoma Cells	6	2 - 10	Significantly blocks cell migration

Signaling Pathways and Experimental Workflows p53-Independent Apoptotic Pathway of PT-262







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References

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